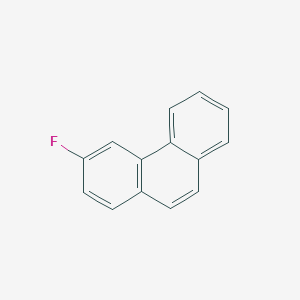

3-Fluorophenanthrene

Description

Contextualizing Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) in Contemporary Chemistry

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of organic compounds that have garnered considerable attention across various chemical disciplines, including synthetic chemistry, materials science, and medicinal chemistry. ingentaconnect.comresearchgate.net The introduction of fluorine atoms into the stable, extended π-systems of PAHs can dramatically alter their inherent properties, leading to materials with enhanced thermal and chemical stability. ingentaconnect.com Historically, the synthesis of F-PAHs was challenging, often limited to methods like the Balz-Shiemann reaction. ingentaconnect.com However, recent advancements in synthetic techniques have made a wider array of selectively fluorinated PAHs more accessible for research and development. ingentaconnect.comorgsyn.org

These compounds are now being explored for their unique electronic and physical characteristics. For instance, the high electronegativity of fluorine can enhance the resistance of F-PAHs to oxidation by lowering the energy levels of their highest occupied molecular orbital (HOMO). oup.com This property is particularly advantageous for creating robust organic electronic materials. oup.com Furthermore, the introduction of fluorine can improve the solubility of PAHs in organic solvents, which is a significant benefit for the fabrication of devices using wet-processing techniques. oup.com The study of F-PAHs is a vibrant and expanding area of research, driven by the potential to create novel functional materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and advanced sensors. ingentaconnect.comacademie-sciences.frresearchgate.net

Significance of Fluorine Substitution in Aromatic Systems for Modulating Chemical Reactivity and Electronic Characteristics

The substitution of hydrogen with fluorine in an aromatic system induces profound changes in the molecule's reactivity and electronic landscape. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) significantly polarizes the carbon-fluorine bond and can create a net positive charge on the attached carbon atom. acs.org This polarization can activate the aromatic ring towards certain chemical reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, the presence of a fluorine atom can increase the rate of reaction, acting as an effective leaving group despite the strength of the C-F bond. masterorganicchemistry.comlboro.ac.uk This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the electron-withdrawing nature of the fluorine. masterorganicchemistry.com

Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the aromatic π-system (+Iπ effect or mesomeric effect). oup.com This dual electronic nature of fluorine—inductive withdrawal and mesomeric donation—allows for the precise modulation of a molecule's electronic properties. This can lead to changes in the HOMO-LUMO energy gap, which is a critical parameter in the design of organic semiconductors and photoluminescent materials. oup.comiiste.org Theoretical studies have shown that adding fluorine atoms to a phenanthrene (B1679779) ring can decrease the energy gap and hardness of the molecule, indicating potential for new electronic materials. iiste.org The strategic placement of fluorine atoms can therefore be used to fine-tune the electronic characteristics and reactivity of aromatic compounds for specific applications. nih.gov

Overview of Research Trajectories for Phenanthrene Derivatives in Materials Science and Synthetic Organic Chemistry

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that serve as fundamental building blocks in various fields of chemistry. ontosight.ainih.gov In materials science, the extended π-conjugated system of phenanthrenes makes them attractive candidates for optoelectronic applications. academie-sciences.fracademie-sciences.fr Researchers have extensively studied their photoluminescent and electroluminescent properties, demonstrating their potential as emitters in organic light-emitting diodes (OLEDs). researchgate.netacademie-sciences.fr The inherent thermal stability and the ease with which they can be functionalized further enhance their desirability for creating advanced materials. academie-sciences.frsemanticscholar.org Current research focuses on synthesizing novel phenanthrene derivatives with tailored electronic properties to improve the efficiency and stability of organic electronic devices. academie-sciences.fr

In synthetic organic chemistry, phenanthrene derivatives are important intermediates in the synthesis of complex natural products and medicinally relevant molecules. nih.gov Many natural products containing the phenanthrene core structure exhibit a wide range of biological activities. nih.govacademie-sciences.fr Consequently, the development of new and efficient synthetic methods for the construction and functionalization of the phenanthrene skeleton is an active area of research. nih.gov Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions and photochemical methods to build the phenanthrene framework. nih.gov The ongoing exploration of phenanthrene derivatives continues to open up new avenues for the creation of functional materials and complex molecular architectures. researchgate.netontosight.ai

Rationale for Investigating 3-Fluorophenanthrene: Bridging Fundamental Understanding and Advanced Applications

The investigation of this compound is driven by its potential to serve as a model system for understanding the fundamental effects of site-specific fluorination on a polycyclic aromatic hydrocarbon, while also holding promise for practical applications. By placing a single fluorine atom at the 3-position of the phenanthrene core, researchers can systematically study how this substitution influences the molecule's electronic structure, photophysical properties, and chemical reactivity. nih.gov

This specific isomer allows for a detailed examination of the interplay between the electron-withdrawing nature of fluorine and the extended π-system of phenanthrene. This understanding is crucial for the rational design of new F-PAHs with tailored properties for materials science. For example, studies on fluorinated phenanthrenes have shown that they can exhibit strong fluorescence, making them potential candidates for OLEDs and other photoluminescent materials. academie-sciences.frsemanticscholar.org

Furthermore, this compound and its derivatives are valuable tools in synthetic methodology. The fluorine atom can act as a reactive handle or a directing group in subsequent chemical transformations, enabling the synthesis of more complex and highly functionalized phenanthrene structures. rsc.org Monofluorinated PAHs, like this compound, have also been found to be useful as internal standards in the environmental analysis of their non-fluorinated parent compounds due to their similar physicochemical properties. researchgate.net Therefore, the study of this compound provides a critical link between advancing our fundamental knowledge of organofluorine chemistry and developing the next generation of advanced materials and analytical tools.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F | chemicalbook.comnih.gov |

| Molecular Weight | 196.22 g/mol | chemicalbook.comnih.gov |

| CAS Number | 440-40-4 | chemicalbook.comnih.gov |

| Boiling Point | 340.9±11.0 °C (Predicted) | chemicalbook.com |

| Density | 1.212±0.06 g/cm³ (Predicted) | chemicalbook.com |

| XLogP3 | 4.5 | nih.gov |

| Appearance | Solid (inferred) | |

| Solubility | Insoluble in water (inferred from high XLogP3) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSQHUWREPHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336177 | |

| Record name | 3-fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-40-4 | |

| Record name | 3-fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorophenanthrene and Its Functionalized Derivatives

Strategies for Regioselective Fluorination of the Phenanthrene (B1679779) Core

Regioselective synthesis is crucial for controlling the properties of fluorinated PAHs. The precise placement of a fluorine atom can influence molecular shape, electronic properties, and solubility. researchgate.netnih.gov Strategies often involve building the fluorinated ring system from precursors where the fluorine position is already defined, thereby avoiding issues with direct, often unselective, fluorination of the pre-formed phenanthrene skeleton. nii.ac.jp

Oxidative Photocyclization Approaches for Fluorinated Polycyclic Aromatic Hydrocarbons

Oxidative photocyclization, often referred to as the Mallory reaction, is a powerful method for constructing the phenanthrene framework from stilbene-like precursors. researchgate.netnih.gov This reaction involves a photochemically induced 6π-electron electrocyclization followed by oxidation to form the aromatic system. nih.govacs.org The geometry of the starting alkene is not always critical, as E/Z isomerization can occur under the reaction conditions. researchgate.net

The Knoevenagel condensation is a fundamental reaction for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative. wikipedia.org This reaction is highly effective for synthesizing α,β-unsaturated nitriles, which can serve as precursors for photocyclization. sciensage.inforesearchgate.net

For instance, the condensation of p-fluorophenylacetonitrile with various aromatic aldehydes provides the corresponding fluorinated α,β-unsaturated nitriles. academie-sciences.fr These stilbene-like precursors are then subjected to photocyclization to yield the target fluorophenanthrene derivatives. The reaction is typically catalyzed by a weak base like piperidine. wikipedia.orgacademie-sciences.fr

A study detailed the synthesis of several α,β-unsaturated nitriles via Knoevenagel condensation as precursors for fluorophenanthrenes. academie-sciences.fr The reaction of p-fluorophenylacetonitrile with different benzaldehydes yielded the desired nitrile precursors, which were subsequently used in photocyclization reactions. academie-sciences.fr

Table 1: Synthesis of α,β-Unsaturated Nitrile Precursors via Knoevenagel Condensation academie-sciences.fr

| Aldehyde Reactant | Precursor Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-(4-fluorophenyl)-3-phenylacrylonitrile | 93 |

| 4-Methylbenzaldehyde | 2-(4-fluorophenyl)-3-(p-tolyl)acrylonitrile | 95 |

| 4-Methoxybenzaldehyde | 2-(4-fluorophenyl)-3-(4-methoxyphenyl)acrylonitrile | 89 |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile | 94 |

| 4-Bromobenzaldehyde | 3-(4-bromophenyl)-2-(4-fluorophenyl)acrylonitrile | 97 |

| 2-Thiophenecarbaldehyde | 2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylonitrile | 75 |

The photocyclodehydrogenation of stilbene (B7821643) derivatives to phenanthrenes proceeds through a well-established mechanism. nih.govacs.org Upon UV irradiation, the cis-isomer of the stilbene precursor undergoes a 6π-conrotatory electrocyclization to form an unstable dihydrophenanthrene (DHP) intermediate. nih.govresearchgate.net This DHP is then oxidized to the stable aromatic phenanthrene. nih.gov

The choice of oxidant and reaction conditions is critical for optimizing the yield and minimizing side reactions. nih.govmdpi.com Traditionally, a catalytic amount of iodine in the presence of oxygen was used. nih.gov However, using a stoichiometric amount of an oxidant like iodine or 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) under an inert atmosphere can improve yields, especially at higher reactant concentrations where side reactions like [2+2] photocycloadditions become more prevalent. nih.govresearchgate.net TEMPO has been shown to be more effective than iodine at higher concentrations, leading to higher yields of phenanthrene in shorter reaction times. nih.gov

The reaction is often carried out in a solvent like toluene (B28343), irradiating with a mercury lamp through a Pyrex filter. academie-sciences.fr The presence of fluorine atoms in the precursor can affect the reaction rate; for example, the photocyclization of 1,2-diarylfluoroethenes is often slower than their non-fluorinated counterparts. nih.govacs.org In such cases, performing the reaction at higher dilutions can lead to a more rapid cyclization. nih.govresearchgate.net

The substitution pattern on the stilbene precursor dictates the regioselectivity of the photocyclization, determining the final position of substituents on the phenanthrene ring. mdpi.com When unsymmetrical stilbenes are used, multiple isomers can potentially form. However, the reaction often shows strong regioselectivity, favoring the formation of one primary product. mdpi.com

This selectivity is governed by electronic and steric factors. For instance, in substrates with a meta-substituent, cyclization can occur at either the ortho or para position relative to the substituent. Often, cyclization occurs para to a bulky group to minimize steric hindrance. acs.org In the case of 3-styrylthiophene (B428788) derivatives, theoretical calculations and experimental results show that only one of the two possible ring fusion products, the naphtho[1,2-b]thiophene, is formed. acs.org The regioselectivity in stilbene-like compounds can be predicted by calculating the sum of the free valence numbers of the relevant atoms in the excited state. researchgate.net

Mechanism and Optimization of Photocyclodehydrogenation under UV Irradiation

Modified Julia-Kocienski Olefination Followed by Oxidative Photocyclization

A powerful and modular approach for synthesizing regiospecifically fluorinated PAHs combines the modified Julia-Kocienski olefination with oxidative photocyclization. nih.govacs.org This tandem strategy allows for the precise placement of a fluorine atom in a diarylethene precursor, which is then cyclized to the desired fluorinated PAH. nih.gov

The Julia-Kocienski olefination utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to convert aldehydes and ketones into olefins. nih.govcapes.gov.brcas.cn For the synthesis of fluoro-olefins, α-fluoro-substituted sulfone reagents are required. researchgate.netnih.gov

These essential fluoro-sulfone reagents can be prepared through several methods. One common route involves the deprotonation of an alkyl sulfone followed by electrophilic fluorination using a reagent like N-fluorodibenzenesulfonimide (NFSI). nih.gov Another approach is the oxidation of a corresponding α-fluoro sulfide (B99878). cas.cn For example, benzothiazol-2-yl 1-fluoroethyl sulfone can be synthesized from benzothiazol-2-yl ethyl sulfide via chlorination, Cl-F exchange, and subsequent oxidation. nih.gov

Once prepared, these fluoro-sulfone reagents react with aromatic aldehydes under basic conditions (e.g., using lithium bis(trimethylsilyl)amide, LHMDS) to produce 1,2-diarylfluoroethenes. nih.gov These fluoroalkenes are the direct precursors for the subsequent photocyclization step. This olefination method is highly versatile and provides good yields, typically producing a mixture of E and Z isomers, which is inconsequential for the subsequent photocyclization. nih.govresearchgate.net

Table 2: Julia-Kocienski Olefination for Diarylfluoroethylene Synthesis nih.gov

| Fluoro-sulfone Reagent | Aldehyde | Product (Diarylfluoroethylene) | Yield (%) |

|---|---|---|---|

| 1-Fluoro-1-(naphthalen-1-ylmethylsulfonyl)benzothiazole | Benzaldehyde | 1-(2-Fluoro-2-phenylvinyl)naphthalene | 99 |

| 1-Fluoro-1-(naphthalen-2-ylmethylsulfonyl)benzothiazole | Benzaldehyde | 2-(2-Fluoro-2-phenylvinyl)naphthalene | 70 |

| 1-Fluoro-1-(phenylmethylsulfonyl)benzothiazole | 1-Naphthaldehyde | 1-(1-Fluoro-2-phenylvinyl)naphthalene | 85 |

| 1-Fluoro-1-(phenylmethylsulfonyl)benzothiazole | 2-Naphthaldehyde | 2-(1-Fluoro-2-phenylvinyl)naphthalene | 81 |

This modular approach, combining a regioselective olefination with a reliable cyclization, represents a robust pathway to specifically substituted fluorophenanthrenes and other complex fluorinated PAHs. researchgate.netnih.govacs.org

Stereochemical Considerations (E/Z Isomerism) in Diarylfluoroethene Intermediates

The synthesis of fluorinated phenanthrenes can be achieved through the oxidative photocyclization of 1,2-diarylfluoroethenes. nih.gov These intermediates are often synthesized as a mixture of E (entgegen) and Z (zusammen) isomers. nih.govchemguide.co.ukcreative-chemistry.org.uk The E/Z notation is used to describe the stereochemistry of the double bond, based on the priority of the substituents attached to each carbon of the double bond. chemguide.co.ukcreative-chemistry.org.ukmasterorganicchemistry.comlibretexts.org

In the context of preparing precursors for 3-fluorophenanthrene, the specific geometry of the diarylfluoroethene intermediate is often not a critical concern. nih.gov This is because the conditions of the subsequent photocyclization reaction, typically involving irradiation with UV light, can induce isomerization between the E and Z forms. nih.gov Therefore, even if a synthetic step produces a mixture of E/Z isomers, both can potentially be converted to the desired phenanthrene product. nih.gov

For example, in the synthesis of various fluorinated PAHs, Julia-Kocienski olefination reactions produced E/Z mixtures of 1,2-diarylfluoroethenes. nih.gov Despite the mixed stereochemistry, these intermediates were successfully used in the subsequent photocyclization step. nih.gov

Conditions and Efficiency of Subsequent Oxidative Photocyclization to Phenanthrenes

The oxidative photocyclization of diaryl- or styrylethenes is a key step in forming the phenanthrene core. nih.govbeilstein-journals.org This reaction, often referred to as the Mallory reaction, typically involves the irradiation of the ethene precursor in the presence of an oxidizing agent. mdpi.commdpi.com

Commonly used conditions include:

Solvent: Benzene (B151609) or toluene are frequently used as solvents. nih.govbeilstein-journals.org

Oxidant: Iodine (I₂) is a classic and effective oxidant for this transformation. nih.govmdpi.commdpi.com It can be used in stoichiometric or catalytic amounts, often in the presence of air (oxygen) which helps to reoxidize the resulting HI back to I₂. nih.govmdpi.com

HI Scavenger: Propylene (B89431) oxide or THF can be added to the reaction mixture to quench the hydrogen iodide (HI) that is formed as a byproduct. nih.govbeilstein-journals.org

Concentration: The concentration of the starting material can influence the reaction rate and yield. In some cases, higher dilutions have been found to lead to more rapid cyclization. nih.gov

The efficiency of the photocyclization can be influenced by the substitution pattern of the starting material. For instance, the photocyclization of a fluorinated styrylnaphthalene was found to proceed more slowly than its non-fluorinated counterpart. nih.gov The quantum yields of these reactions, which represent the efficiency of light in bringing about the chemical change, can vary and are often modest due to competing reaction pathways. mdpi.comirb.hr

| Starting Material | Conditions | Product | Yield |

| E/Z mixture of 1,2-diarylfluoroethenes | Benzene, I₂, propylene oxide, UV light | Isomeric fluorobenzo[c]phenanthrenes and fluorochrysenes | 66–83% nih.gov |

| E-Stilbene | Toluene, I₂, THF, UV light (flow reactor) | Phenanthrene | 95% (NMR yield) beilstein-journals.org |

Transition-Metal-Catalyzed Fluorine Introduction into Aromatic Systems

Transition-metal catalysis offers powerful methods for constructing complex molecules, including fluorinated PAHs. benthamscience.com These methods can provide high regioselectivity and efficiency.

A notable method for synthesizing pinpoint-fluorinated PAHs involves the indium(III)-catalyzed cyclization of 1,1-difluoroallenes. nii.ac.jprsc.orgoup.com This strategy relies on a Friedel–Crafts-type cyclization. The process can be part of a "benzene ring extension cycle" where a starting fluoroarene is converted into a larger, ring-extended fluoroarene. nii.ac.jp

The general sequence involves:

Preparation of 1,1-difluoroallenes from aldehydes. nii.ac.jprsc.org

Indium(III)-catalyzed cyclization of the difluoroallene. nii.ac.jprsc.org

Subsequent dehydrogenation, often with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to afford the aromatic F-PAH. nii.ac.jprsc.org

This methodology has been successfully applied to the synthesis of fluorophenanthrenes with good yields. nii.ac.jp

While indium catalysis is prominent, other metals have been explored for the synthesis of fluorinated phenanthrenes and related structures. Palladium(II)-catalyzed cyclization of 1,1-difluoroalkenes represents another pathway to F-PAHs. oup.com These reactions proceed through the electrophilic activation of the difluoroalkene by the cationic palladium(II) center, which promotes the Friedel-Crafts cyclization. oup.com

Indium(III)-Catalyzed Cyclization of Fluoroallenes for F-PAH Synthesis

Direct Site-Selective Fluorination Techniques

Direct fluorination of an existing aromatic ring offers a more direct route to fluorinated compounds, avoiding the need to construct the entire ring system with the fluorine atom already in place.

Electrophilic fluorinating reagents, particularly those with a nitrogen-fluorine (N-F) bond, have emerged as powerful tools for the direct and selective fluorination of aromatic compounds. oup.comoup.comresearchgate.netresearchgate.netbeilstein-journals.org One such reagent is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known by the trade name Accufluor™ NFTh. oup.comoup.com

This reagent has been shown to be effective for the site-selective fluorination of various PAHs under mild conditions. oup.comoup.com In the case of phenanthrene, the reaction with Accufluor™ NFTh in refluxing anhydrous acetonitrile for a very short time (5 minutes) resulted in the selective formation of 9-fluorophenanthrene (B1606734) in high yield. oup.com It is important to note that this method provides direct access to 9-fluorophenanthrene, not this compound. The regioselectivity is dictated by the electronic properties of the phenanthrene nucleus, with the 9-position being the most reactive towards electrophilic attack.

| Substrate | Reagent | Conditions | Product | Yield |

| Phenanthrene | Accufluor™ NFTh | Anhydrous MeCN, reflux, 5 min | 9-Fluorophenanthrene | 85% oup.com |

| Naphthalene | Accufluor™ NFTh | MeCN, 80°C | 1-Fluoronaphthalene | High yield oup.comoup.com |

Factors Governing Regioselectivity and Yield in Direct Aromatic Fluorination

Direct aromatic fluorination is a powerful tool for introducing fluorine atoms into a molecule, but controlling the position of fluorination (regioselectivity) and the reaction yield is a significant challenge. The outcome of these reactions is governed by a combination of electronic, steric, and reagent-based factors. numberanalytics.com

Electronic Effects: The distribution of electrons within the phenanthrene ring is the primary determinant for regioselectivity in electrophilic substitution reactions. numberanalytics.com Phenanthrene is more reactive than benzene in such reactions. libretexts.org Theoretical calculations and experimental observations show that the positions of highest electron density, and thus the most reactive sites for electrophilic attack, are C9 and C10. numberanalytics.comresearchgate.net Subsequent positions in order of reactivity are generally C1, C3, C4, and C2. This inherent reactivity pattern means that direct electrophilic fluorination of unsubstituted phenanthrene would preferentially yield 9-fluorophenanthrene. Achieving substitution at the 3-position requires overcoming this natural preference.

Steric Effects: The spatial arrangement of atoms in the substrate can hinder the approach of the fluorinating agent, influencing the site of reaction. numberanalytics.com Bulky substituents on the phenanthrene skeleton can block access to nearby positions, forcing the electrophile to attack less sterically crowded sites.

Directing Groups: The most effective strategy for controlling regioselectivity is the use of directing groups. numberanalytics.com These are pre-existing functional groups on the aromatic ring that guide the incoming electrophile to a specific position. For instance, studies on substituted benzo[c]phenanthrenes show that electron-donating groups like methoxy (B1213986) (–OMe) and hydroxyl (–OH) are powerful directors, capable of overriding the inherent reactivity patterns of the PAH core. figshare.comnih.gov Their influence can direct electrophilic attack to specific sites, a principle that can be applied to steer fluorination to less-active positions like C3. figshare.comnih.gov

Synthesis of Diversely Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications, such as organic light-emitting diodes (OLEDs). academie-sciences.frresearchgate.net This often involves multi-step synthetic sequences to introduce groups that modify the electronic and physical characteristics of the molecule.

Introduction of Electron-Withdrawing Groups (e.g., Cyano) for Tunable Electronic Properties

The introduction of potent electron-withdrawing groups, such as the cyano (–CN) group, is a key strategy for modifying the electronic properties of phenanthrenes. academie-sciences.fr These groups can lower the energy levels of the molecular orbitals (HOMO/LUMO), which is beneficial for creating materials for electron-injection or hole-blocking layers in OLEDs. academie-sciences.fr

A successful approach for synthesizing fluorophenanthrenes bearing cyano groups involves the oxidative photocyclization of stilbene-like precursors. academie-sciences.frsemanticscholar.org In one such synthesis, a fluorinated α,β-unsaturated nitrile is irradiated with a mercury lamp in the presence of iodine as an oxidizing agent. academie-sciences.frsemanticscholar.org This method has been used to produce compounds like 6-fluorophenanthrene-3,9-dicarbonitrile in high yield. academie-sciences.frresearchgate.net The synthesis begins with a Knoevenagel condensation between an aromatic aldehyde and p-fluorophenylacetonitrile to form the α,β-unsaturated nitrile intermediate, which is then cyclized. academie-sciences.fr

| Precursor (α,β-unsaturated nitrile) | Resulting Phenanthrene Derivative | Yield | Reference |

|---|---|---|---|

| (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile | 6-fluoro-3-methoxyphenanthrene-9-carbonitrile | 78% | researchgate.netsemanticscholar.org |

| (Z)-4-(2-cyano-2-(p-fluorophenyl)vinyl) benzonitrile | 6-fluorophenanthrene-3,9-dicarbonitrile | 92% | academie-sciences.frresearchgate.net |

| (Z)-2,3-bis(p-fluorophenyl)acrylonitrile | 3,6-difluorophenanthrene-9-carbonitrile | 75% | semanticscholar.org |

Multi-step Synthetic Sequences for Complex this compound Scaffolds

Constructing complex molecular architectures based on the this compound core typically requires well-designed, multi-step synthetic pathways. A prominent and versatile method is the modular synthesis involving a Julia-Kocienski olefination followed by an oxidative photocyclization (also known as the Mallory reaction). nih.gov

This two-step sequence offers a powerful way to create regiospecifically fluorinated PAHs. nih.gov

Step 1: Olefination. A fluorinated building block, such as a fluorobenzyl sulfone, is reacted with an appropriate aldehyde via a Julia-Kocienski olefination to produce a 1,2-diarylfluoroethene (a stilbene-like intermediate). This step effectively joins the two aryl components that will form part of the final phenanthrene structure. nih.gov

Step 2: Oxidative Photocyclization. The resulting diarylfluoroethene is then irradiated, typically with UV light in the presence of an oxidant like iodine, to induce an intramolecular cyclization, forming the fused three-ring system of phenanthrene. academie-sciences.fracademie-sciences.frnih.gov

This modular approach is highly adaptable, allowing for the synthesis of various isomers and complex derivatives by simply changing the starting aldehyde and sulfone components. nih.gov For example, this strategy has been successfully employed to create isomeric 5- and 6-fluorobenzo[c]phenanthrene (B1201720) and 5- and 6-fluorochrysene. nih.gov

Development of Phenanthrene-Containing Polymeric Materials (e.g., Polyamides)

The incorporation of the rigid and photoluminescent phenanthrene unit into polymer backbones can lead to materials with high thermal stability and unique optoelectronic properties. acs.orgacs.org Polyamides are a class of high-performance polymers that can be synthesized to include phenanthrene moieties.

The general strategy involves a two-stage process:

Monomer Synthesis: A diamine monomer containing the phenanthrene core is synthesized. For example, 9,10-bis(4-aminophenoxy)phenanthrene can be prepared in a multi-step reaction starting from phenanthrenequinone. acs.orgacs.org

Polymerization: The phenanthrene-based diamine is then polymerized with various aromatic or aliphatic dicarboxylic acids. A common method is the direct phosphorylation polycondensation technique reported by Yamazaki, which uses triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensation agents. acs.orgmdpi.com

This approach yields poly(ether amide)s that are highly soluble in many organic solvents and can be cast into robust, amorphous films. acs.orgacs.org These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg). acs.orgacs.org While this has been demonstrated with non-fluorinated phenanthrenes, the methodology is directly applicable to the synthesis of polymers from fluorinated phenanthrene diamine monomers.

| Polymer | Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Reference |

|---|---|---|---|---|

| Polyamide 4a | 1,4-Cyclohexanedicarboxylic acid | 0.96 | 232 | acs.orgacs.org |

| Polyamide 4c | Terephthalic acid | 0.58 | 338 | acs.orgacs.org |

| Polyamide 4d | Isophthalic acid | 0.45 | 295 | acs.orgacs.org |

| Polyamide 4f | 4,4'-(Hexafluoroisopropylidene)dibenzoic acid | 0.28 | 281 | acs.org |

Current Challenges and Future Perspectives in this compound Synthetic Chemistry

Despite significant advances, the synthesis of specifically substituted fluorophenanthrenes remains a challenge, particularly concerning the control of regioselectivity at positions that are not electronically favored for substitution.

Addressing Regioselectivity Control at Challenging Positions (C1-C8)

The primary challenge in the functionalization of phenanthrene is controlling the site of reaction, especially at the C1 through C8 positions. rsc.org The intrinsic electronic properties of the phenanthrene nucleus strongly favor electrophilic substitution and other reactions at the C9 and C10 positions of the central ring, which behaves like an alkene double bond. libretexts.orgnumberanalytics.com Functionalizing the outer benzene rings (positions C1-C4 and C5-C8) requires strategies to overcome this inherent reactivity.

Current and future approaches to address this challenge include:

Directing Groups: As mentioned, the use of directing groups is the most powerful tool for achieving site-selectivity. acs.org A directing group, often a Lewis-basic moiety, can coordinate to a transition-metal catalyst, bringing it into close proximity with a specific C–H bond (typically at the ortho-position) and enabling its selective functionalization. acs.org This strategy effectively overrides the natural reactivity of the substrate.

Substituent Effects: Existing substituents profoundly influence the position of subsequent reactions. Studies on benzo[c]phenanthrene (B127203) derivatives have shown that electron-donating groups dictate the site of protonation, nitration, and bromination, providing a roadmap for controlling the functionalization of the outer rings. nih.gov

Transition-Metal Catalyzed C–H Activation: This rapidly developing field offers new pathways for C–H functionalization. ethz.chresearchgate.net By choosing the appropriate catalyst and directing group, it is possible to target specific C–H bonds that are otherwise unreactive, opening the door to the synthesis of previously inaccessible isomers. nih.govacs.org For example, palladium-catalyzed reactions have been developed that show high regioselectivity for the K-region (C9-C10) of phenanthrene, but ongoing research aims to steer this reactivity to other positions. researchgate.net

The future of this compound synthesis will likely rely on the development of more sophisticated catalytic systems and a deeper understanding of directing group strategies to achieve complete control over the functionalization of all positions on the phenanthrene core.

Development of More Sustainable and Efficient Fluorination Methods

The synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs), including this compound and its derivatives, has evolved significantly, moving towards methods that are more sustainable, efficient, and regiospecific. nih.govmdpi.com Traditional fluorination techniques often require harsh conditions or expensive reagents like XeF₂, and can result in a mixture of isomers, complicating purification. mdpi.com Modern strategies prioritize atom economy, the use of catalytic systems, and milder reaction conditions, aligning with the principles of green chemistry. acs.orgrsc.org These advanced methods typically fall into two broad categories: the direct fluorination of a pre-formed phenanthrene skeleton or the construction of the phenanthrene ring from smaller, fluorinated building blocks. researchgate.net

A prominent sustainable approach is the use of photochemical reactions, which utilize light energy to drive cyclization. capes.gov.brresearchgate.net The Mallory reaction, an intramolecular photocyclization of stilbene-type precursors, is an effective method for creating the phenanthrene framework. mdpi.comcapes.gov.br For instance, fluorinated 1,2-diarylhexafluorocyclopentenes can undergo photocyclization under UV light (λ = 365 nm) in the presence of an oxidant like iodine to produce fluorinated phenanthrene derivatives. capes.gov.brresearchgate.netacs.org This method has been successfully used to synthesize various functionalized phenanthrenes. academie-sciences.fr A study detailed the synthesis of several functionalized fluorophenanthrenes by irradiating fluorinated α,β-unsaturated nitriles with a 150 W mercury lamp in toluene with a catalytic amount of iodine, achieving high yields under mild conditions. academie-sciences.frsemanticscholar.org

Another innovative and efficient strategy involves the tandem Julia-Kocienski olefination and oxidative photocyclization. nih.gov This modular approach allows for the regiospecific placement of the fluorine atom by first synthesizing 1,2-diarylfluoroalkenes, which are then converted to the target fluorophenanthrenes via oxidative photocyclization. nih.govresearchgate.net This technique offers a general route to a variety of specifically fluorinated PAHs. nih.gov

Furthermore, metal-catalyzed reactions utilizing fluorinated building blocks have emerged as powerful tools. Indium(III)-catalyzed domino reactions of 1,1-difluoroallenes, for example, can generate fluorinated naphthalenes and other PAHs through a cyclization/1,2-migration sequence. oup.comorgsyn.org This method provides an efficient pathway to pinpoint-fluorinated PAHs. oup.com Palladium(II)-catalyzed Friedel-Crafts-type cyclizations of fluorinated alkenes represent another significant advancement in constructing these complex molecules. researchgate.net These catalytic methods often exhibit high efficiency and provide access to structures that are difficult to obtain through other means. oup.comorgsyn.org The focus on catalysis is a cornerstone of sustainable chemistry, as it often leads to reduced waste and higher atom economy compared to stoichiometric reagents. acs.org

The development of these methods, emphasizing photocatalysis and transition-metal catalysis, provides more environmentally benign and efficient routes to this compound and its functionalized derivatives, facilitating their study and application in fields like materials science. mdpi.comresearchgate.net

Table 1: Comparison of Modern Synthetic Methods for Fluorinated Phenanthrenes

| Method | Precursor Type | Key Reagents/Conditions | Product Type | Yield (%) | Reference |

| Mallory Reaction | (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile | Toluene, I₂, UV (150 W Hg lamp), 3h | 6-fluoro-3-methoxyphenanthrene-9-carbonitrile | 90 | academie-sciences.fr |

| Mallory Reaction | (Z)-3-(p-bromophenyl)-2-(p-fluorophenyl) acrylonitrile | Toluene, I₂, UV (150 W Hg lamp), 3h | 3-bromo-6-fluorophenanthrene-9-carbonitrile | 85 | academie-sciences.fr |

| Mallory Reaction | (Z)-4-(2-cyano-2-(p-fluorophenyl)vinyl) benzonitrile | Toluene, I₂, UV (150 W Hg lamp), 3h | 6-fluorophenanthrene-3,9-dicarbonitrile | 92 | academie-sciences.fr |

| Mallory Reaction | 1,2-bis(3-bromophenyl)hexafluorocyclopentene | UV (λ = 365 nm), I₂ | Dibromophenanthrene derivative | - | capes.gov.brresearchgate.net |

| Julia-Kocienski Olefination / Photocyclization | 1,2-Diarylfluoroalkenes | Oxidative Photocyclization | Regiospecific Fluorophenanthrenes | 66-83 | nih.govresearchgate.net |

| In(III)-Catalyzed Domino Reaction | 1,1-Difluoroallenes | InBr₃ (cat.) | Fluoro(dimethyl)naphthalenes | - | oup.com |

Advanced Spectroscopic Characterization Methodologies for 3 Fluorophenanthrene and Its Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Fluorophenanthrene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the electronic effects of the fluorine atom. nih.gov

The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region, each corresponding to a unique proton environment. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the fluorine substituent. Protons closer to the fluorine atom experience through-space and through-bond coupling, which affects their chemical shifts and splitting patterns. Detailed analysis reveals distinct signals for each of the nine protons on the phenanthrene (B1679779) core. nih.gov

A full assignment of the proton chemical shifts and coupling constants (J) for this compound has been achieved through comprehensive NMR studies. nih.govresearchgate.net The data provides a clear map of the proton environments within the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 7.83 | d | ³J(H,H) = 8.4 |

| H-2 | 7.36 | ddd | ³J(H,H) = 8.4, ⁴J(H,F) = 2.4, ⁵J(H,H) = 1.0 |

| H-4 | 7.91 | dd | ³J(H,F) = 10.6, ⁵J(H,H) = 2.0 |

| H-5 | 8.83 | d | ³J(H,H) = 8.3 |

| H-6 | 7.71 | ddd | ³J(H,H) = 8.3, ³J(H,H) = 7.0, ⁴J(H,H) = 1.2 |

| H-7 | 7.66 | ddd | ³J(H,H) = 8.4, ³J(H,H) = 7.0, ⁴J(H,H) = 1.3 |

| H-8 | 7.90 | d | ³J(H,H) = 8.4 |

| H-9 | 7.78 | d | ³J(H,H) = 9.0 |

| H-10 | 7.74 | d | ³J(H,H) = 9.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The introduction of a fluorine atom causes significant changes in the chemical shifts of the carbon atoms, particularly those in close proximity. The magnitude of the carbon-fluorine coupling constants (ⁿJ(C,F)) is highly dependent on the number of bonds separating the two nuclei and is invaluable for confirming assignments. The direct one-bond coupling (¹J(C,F)) for C-3 is characteristically large, while two-, three-, and four-bond couplings provide further structural proof. nih.govresearchgate.net

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-1 | 127.3 | ⁴J(C,F) = 3.9 |

| C-2 | 114.2 | ²J(C,F) = 21.6 |

| C-3 | 162.9 | ¹J(C,F) = 246.0 |

| C-4 | 110.8 | ²J(C,F) = 25.1 |

| C-4a | 131.7 | ³J(C,F) = 7.8 |

| C-4b | 129.5 | ⁴J(C,F) = 1.7 |

| C-5 | 122.7 | - |

| C-6 | 126.9 | - |

| C-7 | 126.8 | - |

| C-8 | 128.8 | - |

| C-8a | 133.4 | - |

| C-9 | 126.6 | - |

| C-10 | 123.0 | ⁵J(C,F) = 3.3 |

| C-10a | 130.6 | ³J(C,F) = 5.9 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is indicative of its electronic environment within the aromatic system. For this compound, the ¹⁹F chemical shift has been reported relative to a standard reference, typically CFCl₃. nih.govucsb.edu This single peak in the ¹⁹F spectrum confirms the presence of one unique fluorine environment.

| Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| F-3 | -114.0 | CFCl₃ nih.gov |

While one-dimensional NMR spectra provide essential data, complex molecules like this compound benefit from two-dimensional NMR experiments for complete structural confirmation. Techniques like ¹H-¹H Correlation Spectroscopy (COSY) are particularly useful. academie-sciences.fracademie-sciences.fr A COSY spectrum maps the coupling relationships between protons, showing cross-peaks that connect protons that are spin-spin coupled (typically over two or three bonds). researchgate.net For this compound, a COSY experiment would definitively link adjacent protons, such as H-1 to H-2, and the protons on the unsubstituted rings (H-5 through H-8), allowing for the unambiguous assignment of the proton spin systems and corroborating the assignments made from 1D spectra. academie-sciences.frsemanticscholar.org

¹⁹F NMR Spectroscopy for Fluorine Atom Position and Electronic Influence

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to molecular vibrations such as stretching and bending of bonds. bruker.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3076 | Aromatic C-H Stretch |

| ~1621 | Aromatic C=C Stretch |

| ~1266 | C-F Stretch |

| ~859 | C-H out-of-plane bending |

Electronic Spectroscopy for Optical and Photophysical Investigations

Electronic spectroscopy serves as a powerful tool to probe the electronic structure and transitions within a molecule. For this compound, techniques such as UV-Vis absorption and photoluminescence spectroscopy are pivotal in understanding its optical and photophysical characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy levels. shu.ac.ukmsu.edu The absorption of UV or visible radiation in organic molecules is typically restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energies. tanta.edu.eg In the case of this compound, the π-conjugated system of the phenanthrene core acts as the primary chromophore. academie-sciences.frsemanticscholar.org

The absorption spectrum of a molecule is influenced by the types of electronic transitions that can occur, primarily involving σ, π, and non-bonding (n) electrons. shu.ac.uk For aromatic compounds like this compound, the most significant transitions are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically characterized by high molar absorptivity values. shu.ac.uk

Studies on fluorophenanthrene derivatives in chloroform (B151607) solution have shown absorption spectra with multiple intense bands. academie-sciences.frresearchgate.net Typically, these spectra exhibit intense absorption bands in the range of 250 to 275 nm, often accompanied by a shoulder peak and several less intense bands extending to around 380 nm. researchgate.net The presence of a fluorine substituent can influence the electronic properties and thus the absorption maxima. Electron-donating or withdrawing groups attached to the phenanthrene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively. semanticscholar.orgacademie-sciences.fr

The optical band gap (Eg-op), a crucial parameter for semiconductor materials, can be estimated from the onset of the absorption spectrum using the formula Eg-op = 1240/λonset. academie-sciences.fr

Table 1: UV-Vis Absorption Data for a Representative Fluorophenanthrene Derivative (in Chloroform)

| Absorption Maxima (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Optical Band Gap (Eg-op, eV) |

|---|---|---|

| ~250-275 | ~69,200-93,900 | Varies with λonset |

Data is generalized from studies on fluorophenanthrene derivatives. academie-sciences.frresearchgate.net

Photoluminescence Spectroscopy for Fluorescence Characteristics

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a sample after it has absorbed photons. horiba.comrenishaw.com This emission, known as fluorescence or phosphorescence, provides insights into the electronic structure and relaxation pathways of the excited state. renishaw.com Fluorescence is the rapid emission of a photon from the lowest-lying singlet excited state. horiba.com

Phenanthrene and its derivatives are known for their strong fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs). academie-sciences.frresearchgate.net Research on fluorophenanthrene derivatives has revealed notable fluorescence in the blue region of the visible spectrum. academie-sciences.frresearchgate.net The emission spectra provide information on the wavelengths of emitted light, which is critical for determining the color of emission in potential device applications.

Determination of Quantum Yields and Emission Wavelength Dependencies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org It is a critical parameter for evaluating the performance of fluorescent materials. Quantum yields are often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. wikipedia.orgedinst.com

The quantum yield can be influenced by various factors, including the molecular structure, solvent polarity, and temperature. wikipedia.org For instance, the environment of a fluorophore can affect the rates of non-radiative decay processes, thereby altering the quantum yield. wikipedia.org In some cases, electron-donating or -withdrawing substituents can impact the quantum yield of related compounds. researchgate.net

Table 2: Illustrative Fluorescence Data for a Fluorophenanthrene Derivative

| Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 350 | Blue region | Varies |

Data is generalized from studies on fluorophenanthrene derivatives. academie-sciences.frresearchgate.net

Electrochemical Characterization for Redox Behavior

Electrochemical methods are essential for understanding the redox properties of molecules, which are directly related to their electronic energy levels. Cyclic voltammetry is a primary technique used for this purpose.

Cyclic Voltammetry for Analyzing Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. ossila.comlibretexts.orgals-japan.com The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte. ossila.comals-japan.com

From a cyclic voltammogram, key parameters such as the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc) can be determined. libretexts.org The half-wave potential (E1/2), which is the average of the peak potentials for a reversible redox couple, provides a good approximation of the standard redox potential. als-japan.com The onset potentials for oxidation and reduction are also important as they correlate with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. ossila.com

For fluorophenanthrene derivatives, CV studies are typically conducted in a suitable solvent with a supporting electrolyte. academie-sciences.fr The oxidation and reduction potentials are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple. academie-sciences.frresearchgate.net

Elucidation of Electronic Affinity and Charge Transfer Interactions

The data obtained from cyclic voltammetry can be used to estimate the electron affinity (EA) and ionization potential (IP) of a molecule, which correspond to the LUMO and HOMO energy levels, respectively. academie-sciences.fr These energy levels are crucial for predicting the behavior of the material in electronic devices, such as its ability to inject and transport charges.

The relationships used to calculate these energies are:

HOMO (IP) = - (Eoxonset - E1/2(Fc/Fc+) + 4.8) eV academie-sciences.fr

LUMO (EA) = - (Eredonset - E1/2(Fc/Fc+) + 4.8) eV academie-sciences.fr

Here, Eoxonset and Eredonset are the onset potentials for oxidation and reduction, and the value 4.8 eV represents the energy level of the ferrocene/ferrocenium couple relative to the vacuum level. academie-sciences.fracademie-sciences.fr The electrochemical band gap (Eg-el) can then be calculated as the difference between the LUMO and HOMO energies. academie-sciences.fr

The electrochemical behavior of fluorophenanthrene derivatives demonstrates the presence of charge transfer interactions within their π-conjugated electronic systems. academie-sciences.frsemanticscholar.org The attachment of electron-donating and electron-withdrawing groups can lead to the formation of push-pull systems with pronounced intramolecular charge transfer (ICT), which significantly influences their optical and electronic properties. nih.gov

Table 3: Electrochemical Data and Calculated Energy Levels for a Representative Fluorophenanthrene Derivative

| Onset Oxidation Potential (Eoxonset, V vs. Fc/Fc+) | Onset Reduction Potential (Eredonset, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg-el, eV) |

|---|---|---|---|---|

| Varies | Varies | Calculated | Calculated | Calculated |

Values are dependent on the specific derivative and experimental conditions. academie-sciences.fracademie-sciences.fr

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Determination of Molecular Shape and Planarity Deviations Induced by Fluorine Substitution

The parent phenanthrene molecule is not perfectly planar due to steric hindrance between the hydrogen atoms at the 4 and 5 positions in the "bay region." The introduction of a fluorine atom, as in this compound, is expected to further influence this geometry. The low steric demand of fluorine atoms generally does not compromise the planarity of π-conjugated systems. oup.com However, its high electronegativity can alter the electronic distribution and subtly modify the molecular structure.

In the case of this compound, the fluorine atom is not located in a sterically crowded region. Therefore, significant distortions from the inherent phenanthrene geometry are not expected. However, minor adjustments in bond lengths and angles in the vicinity of the C-F bond are likely. The planarity of the π-system is a crucial factor for its electronic properties, and even small deviations can impact charge transport in organic semiconductor applications.

A related compound, 3-(trifluoromethyl)phenanthrene (B1264758), has been studied via X-ray diffraction. nih.gov While the trifluoromethyl group is significantly larger than a single fluorine atom, this study provides a useful analogue. The phenanthrene skeleton in this molecule maintains its essential shape, with the primary structural variations localized around the substituent.

| Crystallographic Data for a Representative Fluorinated Phenanthrene (3-(trifluoromethyl)phenanthrene) | |

| Parameter | Value |

| Empirical Formula | C15H9F3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.159(3) |

| b (Å) | 10.150(2) |

| c (Å) | 8.892(2) |

| β (°) | 108.30(3) |

| Volume (ų) | 1126.3(4) |

| Z | 4 |

| Note: This data is for 3-(trifluoromethyl)phenanthrene and serves as an illustrative example of a fluorinated phenanthrene derivative. Specific values for this compound may differ. | Source: nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The substitution of hydrogen with fluorine significantly alters the intermolecular forces that govern the crystal packing of PAHs. In the solid state, this compound molecules are expected to arrange themselves to maximize favorable interactions, which can include π-π stacking and weak hydrogen bonds involving the fluorine atom.

The introduction of fluorine can modify the typical herringbone packing motif often observed in non-fluorinated PAHs, favoring face-to-face columnar stacks. uky.edu This is attributed to arene-fluoroarene interactions, where the electron-rich aromatic regions of one molecule interact favorably with the electron-poor fluorinated regions of a neighboring molecule. uky.edunih.gov This type of packing enhances π-orbital overlap, which is beneficial for charge transport in organic electronic devices. uky.edu

Furthermore, the presence of the C-F bond introduces the possibility of C–H···F intermolecular interactions. oup.comnih.gov These weak hydrogen bonds, while not as strong as conventional hydrogen bonds, can play a crucial role in stabilizing the crystal lattice and directing the molecular arrangement. oup.comrsc.org In studies of fluorinated picenes, molecules were found to form dimeric structures through C–H···F contacts, with H···F distances shorter than the sum of their van der Waals radii. oup.com These dimers then arrange into face-to-face stacks. oup.com The interplay of these various non-covalent interactions dictates the final, complex three-dimensional architecture of the crystal. For 3-(trifluoromethyl)phenanthrene, intermolecular interactions between nearest neighbor CF3 groups were found to be significant in the crystal. nih.gov

Theoretical and Computational Investigations of 3 Fluorophenanthrene Systems

Density Functional Theory (DFT) Studies for Mechanistic Insights and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-fluorophenanthrene. It offers a balance between computational cost and accuracy, making it suitable for studying complex chemical systems.

Computational studies, particularly using DFT, are instrumental in understanding the intricate details of chemical reactions involved in the synthesis of this compound. While specific DFT studies detailing the complete synthesis pathway of this compound are not extensively documented in the provided search results, the principles of such investigations can be outlined. DFT calculations are frequently employed to confirm that a proposed synthesis route yields the most stable isomers of a target molecule. researchgate.net

A key aspect of mechanistic studies is the characterization of the potential energy surface (PES) of a reaction. DFT calculations are used to locate and characterize the stationary points on the PES. These include:

Reactant and Product Minima: These correspond to the stable molecular structures of the starting materials and the final products of a reaction.

Transition States: These are saddle points on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed from reactants to products.

By identifying these points, chemists can map out the most likely pathway a reaction will follow.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis involves following the path of steepest descent from the transition state downhill to the reactant and product minima. This process validates that the identified transition state indeed connects the intended reactants and products, confirming the proposed reaction pathway.

DFT calculations provide valuable data for the kinetic and thermodynamic analysis of reaction steps. By calculating the energies of the reactants, transition states, and products, it is possible to determine:

Activation Energies: The energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate.

This information allows for a quantitative understanding of the feasibility and efficiency of different synthetic routes.

DFT calculations are also crucial for understanding the three-dimensional structure of this compound and how the introduction of a fluorine atom influences its geometry.

For instance, studies on other fluorinated aromatic compounds have shown that fluorine substitution can influence the planarity of the aromatic system and affect intermolecular interactions. The table below illustrates hypothetical data that could be generated from DFT calculations to quantify these distortions in this compound compared to the parent phenanthrene (B1679779) molecule.

| Structural Parameter | Phenanthrene (Calculated) | This compound (Calculated) | Change |

| C2-C3 Bond Length (Å) | Value | Value | Δ Value |

| C3-C4 Bond Length (Å) | Value | Value | Δ Value |

| C-H Bond Length at C3 (Å) | Value | N/A | N/A |

| C-F Bond Length at C3 (Å) | N/A | Value | N/A |

| C2-C3-C4 Bond Angle (°) | Value | Value | Δ Value |

| Dihedral Angle (e.g., C1-C2-C3-C4) (°) | Value | Value | Δ Value |

Analysis of Molecular Structure and Conformational Preferences

Investigation of Non-Planarity and its Implications for Electronic Properties

The planarity of a polycyclic aromatic hydrocarbon framework is critical to its electronic properties, as it dictates the extent of π-orbital overlap. For this compound, the introduction of a single fluorine atom is not expected to induce significant deviation from planarity. Computational studies on various F-PAHs have shown that the planarity of their π-conjugated systems is often not compromised due to the low steric demand of the fluorine atom. oup.com

However, in more generally conceived systems, significant deviations from planarity can have profound electronic consequences. rsc.org Non-planar chromophores often exhibit altered physical properties compared to their planar analogs. rsc.org Distortions in the aromatic core would disrupt the continuous overlap of p-orbitals, which could lead to:

Localization of π-electrons: This would reduce electron delocalization across the molecule.

Changes in HOMO-LUMO gap: A distorted geometry can either increase or decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Altered Spectroscopic Signatures: Changes in electronic structure due to non-planarity would be reflected in UV-Vis absorption and emission spectra.

While significant for heavily substituted or sterically hindered PAHs, for an isolated molecule of this compound, computational models predict a largely planar structure, similar to the parent phenanthrene molecule.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry is a well-established tool for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. lehigh.edu

UV-Vis Absorption Maxima: Time-dependent density functional theory (TD-DFT) is a common and effective method for predicting the electronic excited states of a molecule and simulating its UV-Vis spectrum. faccts.de These calculations provide information on the energies of electronic transitions and their probabilities (oscillator strengths). faccts.de

Experimental studies on a series of newly synthesized fluorophenanthrene derivatives provide valuable data for comparison. academie-sciences.frresearchgate.net The UV-Vis absorption spectra, typically recorded in a solvent like chloroform (B151607), show multiple absorption bands characteristic of the phenanthrene aromatic system. researchgate.net The introduction of fluorine and other functional groups can cause shifts in the position (λ_max) and intensity (molar extinction coefficient, ε) of these bands. academie-sciences.fr

| Compound | λ_max (nm) | log(ε) |

|---|---|---|

| 6-Fluoro-2-methoxyphenanthrene (P1) | 258, 278, 300, 332, 348 | 4.84, 4.54, 3.96, 3.25, 3.42 |

| 6-Fluoro-2,7-dimethoxyphenanthrene (P2) | 263, 281, 313, 345, 362 | 4.97, 4.67, 4.09, 3.47, 3.59 |

| 6-Fluorophenanthrene-3,9-dicarbonitrile (P3) | 266, 280, 304, 342, 359 | 4.76, 4.56, 4.01, 3.48, 3.39 |

NMR Chemical Shifts: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. While specific computational data for this compound is not detailed in the surveyed literature, studies on analogous molecules like fluorobenzaldehydes demonstrate the utility of such calculations in assigning spectra and understanding conformational preferences. researchgate.net The electron-withdrawing nature of the fluorine atom is expected to influence the chemical shifts of nearby carbon and hydrogen atoms.

Molecular Orbital Theory: Analysis of HOMO-LUMO Energy Levels and Electronic Structure

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of conjugated systems. chalcogen.ro The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters that govern a molecule's electronic properties and reactivity. irjweb.com A smaller energy gap generally implies that the molecule can be more easily excited, which is relevant for applications in electronics and photophysics. physchemres.org

The introduction of highly electronegative fluorine atoms into a PAH framework is known to lower the energy levels of both the HOMO and LUMO. oup.commdpi.com This stabilization can increase the molecule's resistance to oxidative degradation, a desirable property for materials used in electronic devices. osti.govoup.com

Computational studies, often using Density Functional Theory (DFT), can accurately calculate these orbital energies. researchgate.net For a series of synthesized fluorophenanthrene derivatives, HOMO and LUMO levels were determined from electrochemical measurements and correlated with theoretical concepts. academie-sciences.frresearchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_g-el (eV) |

|---|---|---|---|

| 6-Fluoro-2-methoxyphenanthrene (P1) | -5.63 | -2.17 | 3.46 |

| 6-Fluoro-2,7-dimethoxyphenanthrene (P2) | -5.46 | -2.14 | 3.32 |

| 6-Fluorophenanthrene-3,9-dicarbonitrile (P3) | -6.17 | -2.83 | 3.34 |

| 3-Fluoro-6-methoxyphenanthrene (P4) | -5.67 | -2.22 | 3.45 |

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations are indispensable for elucidating the detailed photophysical behavior of molecules, including the processes of light absorption and emission. ncl.ac.ukinformaticsjournals.co.in

Modeling of Absorption and Emission Processes and Their Efficiency

The absorption of light by a molecule like this compound involves the transition of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, typically a π → π* transition in aromatic systems. TD-DFT calculations can model this process by determining the energies of various excited states and the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band in a UV-Vis spectrum. faccts.de

Similarly, emission processes such as fluorescence (de-excitation from the first excited singlet state, S₁) can be modeled. Research on newly developed fluorophenanthrene derivatives has highlighted their notable fluorescence in the blue region of the visible spectrum. academie-sciences.frresearchgate.net This strong emission makes them promising candidates for use as emitter materials in organic light-emitting diodes (OLEDs), an application where high fluorescence quantum efficiency is crucial. academie-sciences.frresearchgate.net

Understanding Mechanisms of Energy Transfer and Charge Separation in Fluorinated Phenanthrenes

Energy transfer and charge separation are fundamental processes in many photophysical applications, from solar cells to photocatalysis. There are two primary short-range mechanisms for intermolecular energy transfer:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.net

Dexter Energy Transfer: A mechanism that involves the simultaneous exchange of two electrons between the donor and acceptor. edinst.com It requires the wavefunctions of the donor and acceptor to overlap and is therefore a very short-range interaction. researchgate.netedinst.com

Fluorination is a key strategy in materials science to tune the electronic properties of organic semiconductors. osti.gov The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, which can facilitate charge separation in donor-acceptor systems. mdpi.com Furthermore, fluorination can influence the solid-state packing of molecules through non-covalent interactions (e.g., C-F···H), which in turn affects bulk charge transport properties crucial for the performance of organic electronic devices. osti.gov While specific computational models for energy transfer in this compound systems are not widely reported, the principles derived from studies on other F-PAHs indicate that fluorination plays a critical role in modulating these photophysical pathways. osti.govmdpi.com

Advanced Computational Chemistry Methodologies in F-PAH Research

The study of F-PAHs relies on a variety of sophisticated computational methodologies to provide accurate descriptions of their structure and properties. nih.govresearchgate.net

Density Functional Theory (DFT): This is the most widely used method for ground-state calculations in F-PAH research. oup.com Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), are routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine ground-state electronic properties like HOMO-LUMO energies. spectroscopyonline.comnih.gov DFT provides a good balance between computational cost and accuracy for moderately sized molecules. nih.gov

Time-Dependent Density Functional Theory (TD-DFT): For studying excited-state properties, TD-DFT is the standard approach. faccts.de It is used to calculate the energies and characteristics of electronic transitions, which allows for the simulation of UV-Vis absorption spectra and provides insight into photophysical processes like absorption and fluorescence. faccts.demdpi.com

Semi-empirical and Classical Methods: For very large PAH systems (containing hundreds or thousands of atoms), full DFT calculations can become computationally prohibitive. In such cases, less expensive methods like semi-empirical quantum methods (e.g., PM3) or even classical force fields may be employed, particularly for initial geometry optimizations. oup.com

Ab Initio Methods: While more computationally demanding, high-level ab initio methods can be used for smaller systems or to benchmark DFT results. These methods, which solve the Schrödinger equation with fewer approximations, can provide very accurate energy calculations. spectroscopyonline.comnumberanalytics.com

These computational approaches are not only used to predict properties but also to understand reactivity, such as identifying the most likely sites for electrophilic attack, and to design new F-PAH-based materials with tailored electronic and optical characteristics. researchgate.netnumberanalytics.com

Application of Multiscale Simulation Approaches

The behavior of a molecule like this compound in complex environments, such as in solution or at the interface of a material, cannot be fully understood by a single computational method. Multiscale simulation approaches are essential for bridging the gap between the quantum mechanical behavior of the molecule and the classical mechanics of its surroundings. nih.govcecam.org These methods combine different levels of theory to model a system at various length and time scales, providing a more comprehensive understanding of molecular interactions.

A typical multiscale simulation of this compound might involve a quantum mechanics/molecular mechanics (QM/MM) approach. In this setup, the this compound molecule and its immediate interaction partners (e.g., a few solvent molecules or a specific binding site on a protein) are treated with a high level of theory, such as Density Functional Theory (DFT), which can accurately describe the electronic effects of the fluorine atom. acs.orgnih.gov The rest of the system, comprising the bulk solvent or the larger protein structure, is modeled using classical molecular mechanics (MM) force fields. This hybrid approach allows for the accurate modeling of the chemically important region without the prohibitive computational cost of treating the entire system at a quantum mechanical level.

These simulations can provide insights into various properties and processes, such as:

Solvation dynamics: Understanding how solvent molecules arrange around this compound and how this affects its properties.

Binding affinities: Calculating the free energy of binding of this compound to a receptor or a material surface.

Reaction mechanisms: Modeling chemical reactions involving this compound in a realistic environment.

The development of such models relies on the accurate parameterization of force fields for fluorinated compounds, which is an active area of research. acs.orgnih.gov

Integration of Chemical Machine Learning for Property Prediction and Design

The advent of machine learning (ML) has revolutionized the field of computational chemistry, offering a powerful tool for the rapid prediction of molecular properties and the design of new molecules. cecam.orgresearchgate.netnih.gov For this compound, ML models can be trained on large datasets of known molecules to predict a wide range of properties without the need for expensive and time-consuming quantum mechanical calculations.

The general workflow for using ML in this context involves:

Data Curation: Assembling a large dataset of molecules with known properties. For predicting properties of this compound, this dataset would ideally include other PAHs and fluorinated aromatic compounds.

Featurization: Converting the molecular structures into a numerical representation that an ML model can understand. These features, or descriptors, can range from simple constitutional descriptors to complex 3D structural information.

Model Training: Using the featurized data to train an ML model, such as a neural network or a random forest, to learn the relationship between the molecular structure and the property of interest. mdpi.com

Prediction: Using the trained model to predict the properties of new molecules, such as this compound.

This approach has been successfully used to predict various properties, including toxicity, reactivity, and spectroscopic characteristics. cecam.orgresearchgate.netnih.gov For instance, an ML model could be developed to predict the HOMO-LUMO gap of fluorinated PAHs, a key indicator of their electronic properties and reactivity.

Below is a table of representative molecular descriptors that could be used to train a machine learning model for property prediction of this compound.

| Descriptor Type | Example Descriptors for this compound |

| Constitutional | Molecular Weight, Atom Count, Bond Count |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges |

| Electronic | Polarizability, Electronegativity, Hardness |

The accuracy of these predictions is highly dependent on the quality and diversity of the training data. youtube.com

Challenges and Future Directions in Computational Studies of this compound

Despite the advancements in computational chemistry, the accurate modeling of fluorinated systems like this compound still presents several challenges. The high electronegativity and unique electronic properties of the fluorine atom require the use of high-level quantum mechanical methods and specialized basis sets to capture its effects on the molecular structure and reactivity accurately. acs.orgnih.gov These calculations can be computationally expensive, limiting the size of the systems and the timescales that can be studied. arxiv.org

A significant challenge is the scarcity of extensive experimental data for fluorinated PAHs. nih.gov Experimental validation is crucial for benchmarking and refining computational models. Without sufficient experimental data, it is difficult to assess the accuracy of theoretical predictions.

Future research in the computational study of this compound and related compounds will likely focus on several key areas:

Development of Improved Computational Methods: This includes the creation of new DFT functionals and more accurate force fields specifically designed for fluorinated molecules, which will improve the accuracy and efficiency of simulations. acs.orgnih.govstackexchange.comontosight.ai

Advanced Multiscale Models: The development of more sophisticated multiscale models will enable the simulation of more complex phenomena, such as the behavior of this compound in biological systems or its role in the formation of new materials.

Integration of AI and Machine Learning: The use of AI and machine learning will continue to grow, not only for property prediction but also for the automated discovery of new reaction pathways and the design of novel fluorinated PAHs with desired properties. cecam.orgnih.govyoutube.comhokudai.ac.jp

Generation of High-Quality Datasets: Collaborative efforts between experimental and computational chemists to generate high-quality, comprehensive datasets for fluorinated compounds will be essential for training the next generation of predictive models.

By addressing these challenges and pursuing these future directions, computational chemistry will continue to provide invaluable insights into the properties and behavior of this compound and other fluorinated aromatic systems.

Computed Properties of this compound

The following table summarizes some of the key properties of this compound computed using various methods.